molecular formula C10H14N2O4 B13141067 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylicacid

4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13141067
M. Wt: 226.23 g/mol
InChI Key: GSOFYTAEGSFHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an isopropoxycarbonyl group attached to the amino group, a methyl group attached to the nitrogen atom of the pyrrole ring, and a carboxylic acid group at the second position of the pyrrole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isopropoxycarbonyl chloride, which then reacts with the amino group of the pyrrole derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrrole derivatives with different functional groups attached to the pyrrole ring.

Scientific Research Applications

4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Methoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-((Ethoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-((Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the isopropoxycarbonyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different alkoxycarbonyl groups.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-methyl-4-(propan-2-yloxycarbonylamino)pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-6(2)16-10(15)11-7-4-8(9(13)14)12(3)5-7/h4-6H,1-3H3,(H,11,15)(H,13,14)

InChI Key

GSOFYTAEGSFHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.